molecular formula C16H16N4O3S B2906811 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1396559-47-9

2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2906811
CAS No.: 1396559-47-9
M. Wt: 344.39
InChI Key: RVYDCQIDSDVUEW-UHFFFAOYSA-N
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Description

2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyridine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide lies in its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and material science.

Biological Activity

The compound 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide represents a novel class of bioactive molecules that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a dihydropyridine core and oxadiazole moiety. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S with a molecular weight of approximately 320.38 g/mol. The presence of diverse functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC15H16N4O3SC_{15}H_{16}N_{4}O_{3}S
Molecular Weight320.38 g/mol
CAS Number1442400-68-1

Anticancer Properties

Preliminary studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through pathways such as the inhibition of cyclin-dependent kinases (CDKs) .

Antimicrobial Effects

Research has also demonstrated antimicrobial properties associated with oxadiazole-containing compounds. In vitro studies suggest that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, molecular docking studies suggest that it may act as a potent inhibitor of certain kinases involved in cancer progression. This inhibition could lead to reduced proliferation of cancer cells and enhanced sensitivity to existing chemotherapeutic agents .

Case Studies and Research Findings

  • Case Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of similar oxadiazole derivatives on MCF-7 cells, revealing IC50 values in the low micromolar range. This indicates significant potential for further development as an anticancer agent .
  • Antimicrobial Activity Assessment :
    Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity .
  • Mechanistic Studies :
    Mechanistic studies utilizing molecular docking have shown that the compound binds effectively to active sites on target enzymes, suggesting a rational basis for its biological activity .

Properties

IUPAC Name

2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10(15(22)17-8-13-4-3-7-24-13)20-9-12(5-6-14(20)21)16-18-11(2)19-23-16/h3-7,9-10H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYDCQIDSDVUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C(=O)C=C2)C(C)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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